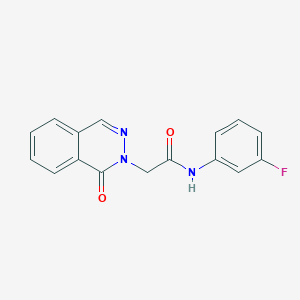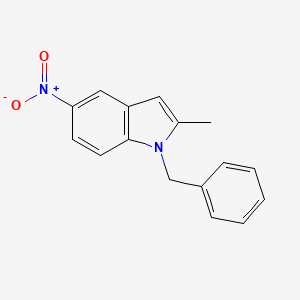![molecular formula C21H24N2O2 B5626088 N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide](/img/structure/B5626088.png)
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide is a compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to a phenylacetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide can be achieved through various synthetic routes. One common method involves the cyclization of nitroarenes via photochemical dearomative ring expansion. This process is mediated by blue light and occurs at room temperature, transforming the six-membered benzenoid framework into a seven-membered ring system . Another approach involves the use of palladium-catalyzed decarboxylation reactions, which proceed smoothly under mild conditions with ample reaction scope .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The azepane ring can undergo nucleophilic ring-opening reactions, leading to the formation of various biologically active molecules . The compound’s effects are mediated through its binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylbenzenesulfonamide: A similar compound with a benzylbenzenesulfonamide moiety.
N-[2-(azepane-1-carbonyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide: Another azepane derivative with a dimethylphenoxy group.
Uniqueness
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide is unique due to its specific structural features, including the azepane ring and phenylacetamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(16-17-10-4-3-5-11-17)22-19-13-7-6-12-18(19)21(25)23-14-8-1-2-9-15-23/h3-7,10-13H,1-2,8-9,14-16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGYMWCTGYDYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
acetic acid](/img/structure/B5626007.png)
![3-[methyl(2-methyl-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-yl)amino]propane-1,2-diol](/img/structure/B5626014.png)
![2,3,6-trimethyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)-4-quinolinecarboxamide](/img/structure/B5626027.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B5626032.png)


![1-[(1S,5R)-6-(3,4-dichlorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone](/img/structure/B5626063.png)
![1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5626064.png)
![1-Cyclopentyl-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B5626072.png)
![5,6-dimethyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5626075.png)
![(1R,5R)-N,N-dimethyl-6-[(3-methylthiophen-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5626085.png)
![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)

![2-METHOXY-6-{[(QUINOLIN-3-YL)AMINO]METHYL}PHENOL](/img/structure/B5626110.png)
